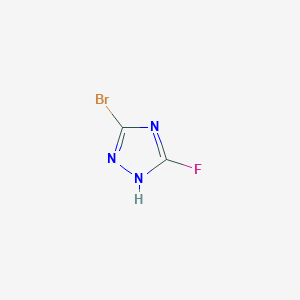

3-bromo-5-fluoro-1H-1,2,4-triazole

Description

BenchChem offers high-quality 3-bromo-5-fluoro-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-fluoro-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrFN3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMIJBXBHRTXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-bromo-5-fluoro-1H-1,2,4-triazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromo-5-fluoro-1H-1,2,4-triazole

Abstract

3-bromo-5-fluoro-1H-1,2,4-triazole is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The 1,2,4-triazole core is a privileged scaffold, present in numerous FDA-approved pharmaceuticals, renowned for a wide spectrum of biological activities including antifungal and anticancer properties[1][2]. The strategic incorporation of both bromine and fluorine atoms onto this scaffold provides distinct chemical handles for further molecular elaboration and can enhance pharmacological potency and metabolic stability[3][4]. The bromine atom serves as a versatile site for nucleophilic substitution and cross-coupling reactions, while the fluorine atom can improve key drug-like properties such as lipophilicity and binding affinity. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 3-bromo-5-fluoro-1H-1,2,4-triazole, offering a technical resource for researchers leveraging this valuable building block in the design of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

The fundamental properties of 3-bromo-5-fluoro-1H-1,2,4-triazole are summarized below. It is important to note that unsubstituted N-heterocycles like this exist as a mixture of tautomers, primarily the 1H and 4H forms, which can influence reactivity and spectroscopic characterization.

| Property | Value | Source |

| Molecular Formula | C₂HBrFN₃ | [5] |

| Molecular Weight | 165.95 g/mol | [5] |

| CAS Number | 42297-30-3 (for 4H-tautomer) | [5] |

| Canonical SMILES | FC1=NN=C(N1)Br | [5] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |

| Predicted LogP | 0.7063 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Physical Form | Solid (predicted based on analogs) | [6] |

Synthesis and Mechanistic Rationale

The synthesis of 3-bromo-5-fluoro-1H-1,2,4-triazole is not trivial due to the challenge of introducing a single fluorine atom regioselectively onto the triazole core. A versatile and effective method has been developed that leverages the differential reactivity of the C3 and C5 positions in a protected triazole precursor[7].

The van der Kerk Synthesis: A Versatile Route

The most authoritative synthesis involves a three-step sequence starting from the more readily available 1-benzyl-3,5-dibromo-1H-1,2,4-triazole[7].

-

Regioselective Halogen Exchange (Fluorination): The dibromo-precursor undergoes a smooth halogen exchange reaction with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120°C. This reaction selectively replaces the bromine atom at the C5 position with fluorine, yielding 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole in good yield[7].

-

Deprotection (Debenzylation): The benzyl protecting group is subsequently removed. This is accomplished via a Wohl-Ziegler bromination followed by aqueous hydrolysis to yield the target N-H triazole[7].

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

Sources

- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | 1185320-36-8 [smolecule.com]

- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Metabolic Stability of 3-Bromo-5-Fluoro-Triazole Derivatives: A Technical Guide

Executive Summary: The Halo-Triazole Advantage

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a "privileged structure," forming the core of blockbuster antifungal and oncology drugs (e.g., Fluconazole, Letrozole). However, the metabolic fate of this ring system is often the deciding factor in a lead compound's survival.

This guide focuses on a specific, high-value subclass: 3-bromo-5-fluoro-1,2,4-triazole derivatives . The simultaneous incorporation of bromine (Br) and fluorine (F) at the C3 and C5 positions creates a unique electronic and steric environment. This dual-halogenation strategy is not merely structural decoration; it is a calculated move to block oxidative "soft spots," modulate pKa, and influence lipophilicity (

Key Technical Insight: While the C-F and C-Br bonds effectively block Cytochrome P450 (CYP)-mediated hydroxylation at the carbon centers, they shift the metabolic burden to the nitrogen atoms (Phase II glucuronidation) and potential oxidative dehalogenation pathways. This guide details the mechanisms, assessment protocols, and optimization strategies required to navigate this stability profile.

Structural Analysis & SAR Logic

The "Blocking" Effect

The primary driver for using 3-bromo-5-fluoro substitution is to eliminate the metabolic liability of C-H bonds.

-

C5-Fluorine: The C-F bond (bond energy ~116 kcal/mol) is metabolically inert to direct CYP450 oxidation. Furthermore, the high electronegativity of fluorine reduces the electron density of the triazole ring, making it less susceptible to oxidative attack but potentially increasing acidity (lowering pKa of the N-H if unsubstituted).

-

C3-Bromine: While the C-Br bond is weaker (~66 kcal/mol) than C-F, it is sufficiently stable in most physiological environments. Its steric bulk hinders enzymatic approach, and its lipophilicity aids in membrane permeability.

Electronic Push-Pull

The electron-withdrawing nature of both halogens significantly reduces the basicity of the triazole nitrogens. This has a two-fold effect on metabolic stability:

-

Reduced CYP Binding: Lower basicity prevents the "nitrogen-lone-pair-to-heme-iron" coordination that often leads to inhibition or oxidation.

-

Altered Glucuronidation: The nucleophilicity of the triazole nitrogens is attenuated, potentially slowing down N-glucuronidation kinetics compared to non-halogenated analogs.

Metabolic Pathways & Soft Spots

Despite the robust carbon protection, these derivatives are not metabolically invincible. The following diagram illustrates the primary and secondary metabolic fates.

Visualization: Metabolic Fate Map

Figure 1: Predicted metabolic pathways for 3-bromo-5-fluoro-triazole derivatives. Note the shift from C-oxidation to N-glucuronidation.

Detailed Mechanism

-

N-Glucuronidation (Major Liability): If the derivative retains a free N-H (e.g., 1H-triazole), Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes will rapidly conjugate glucuronic acid to the nitrogen. This renders the molecule highly polar and leads to rapid renal excretion.

-

Mitigation: Alkylation or arylation of the N1 position is essential for stability.

-

-

GSH Adduct Formation (Toxicity Risk): The 5-fluoro position is activated for Nucleophilic Aromatic Substitution (

). In rare cases, glutathione (GSH) can displace the fluorine atom, leading to reactive metabolites. This is "structural alert" that must be screened early. -

Debromination: While less common, oxidative debromination can occur if the adjacent substituents stabilize the resulting radical.

Experimental Protocol: Assessing Stability

To validate the metabolic profile, a rigorous Microsomal Stability Assay is required. This protocol is designed to capture both Phase I (CYP) and Phase II (Glucuronidation) clearance if supplemented with co-factors.

Materials & Reagents

-

Test Compound: 3-bromo-5-fluoro-triazole derivative (10 mM DMSO stock).

-

Microsomes: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) (20 mg/mL protein conc).

-

NADPH Regenerating System: (Phase I cofactor).

-

UDPGA (Uridine 5'-diphosphoglucuronic acid): (Phase II cofactor - Critical for triazoles).

-

Alamethicin: Pore-forming peptide to allow UDPGA entry into microsomes.

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

Step 1: Pre-Incubation

-

Prepare a 1 µM working solution of the test compound in phosphate buffer (100 mM, pH 7.4).

-

Add microsomes (final conc. 0.5 mg/mL).

-

Crucial: If testing Glucuronidation, add Alamethicin (25 µg/mg protein) and incubate on ice for 15 mins to permeabilize the membrane.

Step 2: Reaction Initiation

-

Aliquot mixture into 96-well plates (30 µL per well).

-

Initiate reaction by adding 15 µL of cofactor mix (NADPH for Phase I; NADPH + UDPGA for Phase I/II).

-

Incubate at 37°C with shaking.

Step 3: Time-Point Sampling

-

Harvest samples at

minutes. -

Immediately add 150 µL of ice-cold Quench Solution (ACN + IS) to stop the reaction.

-

Centrifuge at 4000 rpm for 20 mins to pellet proteins.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm). Note: Triazoles are polar; use a gradient starting at 5% organic to ensure retention.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

Detection: MRM mode (Multiple Reaction Monitoring). Monitor parent ion loss and specific fragments (Br isotope pattern is a useful tag: 1:1 ratio of M and M+2).

Data Calculation

Calculate the in vitro intrinsic clearance (

Quantitative Benchmarks

The following table summarizes expected stability ranges for this scaffold compared to non-halogenated analogs.

| Parameter | Non-Halogenated Triazole | 3-Br-5-F-Triazole Derivative | Target (Drug-Like) |

| HLM | < 15 (Rapid Oxid/Gluc) | > 60 (High Stability) | > 60 |

| > 50 | < 15 | < 20 | |

| Major Metabolite | C-Hydroxylation | N-Glucuronide (if NH free) | None / Minor |

| Lipophilicity (LogD) | 0.5 - 1.2 | 1.8 - 2.5 | 1.0 - 3.0 |

Optimization Strategy (SAR)

When designing derivatives, follow this logic flow to maximize metabolic stability.

Figure 2: Decision tree for structural optimization.

The "Magic Methyl" Effect

If the N-H is necessary for binding (H-bond donor), steric shielding is required. Introducing a bulky group (e.g., tert-butyl or cyclopropyl) on the adjacent carbon or nitrogen can sterically hinder the UGT enzyme without abolishing the H-bond capability completely, although N-alkylation usually removes the donor.

Bioisosteric Replacement

If the 3-bromo group proves too lipophilic or metabolically labile (debromination), consider replacing it with a Trifluoromethyl (-CF3) or Cyclopropyl group. These maintain the steric bulk but offer different electronic profiles.

References

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer. Vertex AI Search / NIH. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Optimization of 1,2,4-Triazole-Based p97 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Assessment of Metabolic Stability in Drug Discovery. Current Protocols in Pharmacology. [Link]

Lipophilicity Profiling of Fluoro-Bromo-Triazole Pharmacophores

A Technical Guide to logP Determination and Optimization

Executive Summary

In medicinal chemistry, the fusion of fluoro-bromo-substituted phenyl rings with triazole scaffolds (1,2,3- or 1,2,4-triazoles) represents a strategic approach to balancing potency and metabolic stability. However, this combination creates a physicochemical paradox: the triazole core is inherently polar and hydrophilic, while the halogen substituents introduce distinct lipophilic vectors—fluorine via "polar hydrophobicity" and bromine via significant lipophilic bulk and sigma-hole interactions.

This guide provides a rigorous technical framework for accurately determining the partition coefficient (

Part 1: The Physicochemical Landscape

1.1 The Halogen-Heterocycle Conflict

The lipophilicity of a drug candidate is not merely an additive property of its atoms; it is a result of solvation forces. For fluoro-bromo-triazoles, two competing forces dictate

-

The Triazole "Sink":

-

1,2,4-Triazoles: Common in antifungals (e.g., Fluconazole). They act as hydrogen bond acceptors (HBA) and, depending on substitution, weak hydrogen bond donors (HBD). They significantly lower

. -

1,2,3-Triazoles: Often resulting from "click" chemistry. They possess a high dipole moment (~5 D), creating strong electrostatic interactions with water, further suppressing lipophilicity.

-

-

The Halogen Modulators:

-

Fluorine (The Electronic Tuner): Fluorine is unique. It is highly electronegative but small. While C-F bonds are generally hydrophobic, the strong dipole can interact with water protons. In triazoles, strategic F-substitution (e.g., ortho vs. para) modulates the pKa of the triazole nitrogen, indirectly affecting

at physiological pH. -

Bromine (The Lipophilic Anchor): Bromine is large and polarizable. It creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows for specific halogen bonding but primarily drives lipophilicity through London dispersion forces. A single Br atom can increase

by ~0.8–1.2 units, often counteracting the hydrophilicity of the triazole ring.

-

1.2 Why cLogP Fails

Standard algorithms (e.g., Moriguchi, Ghose-Crippen) often underestimate the intramolecular electronic effects in fluoro-bromo-triazoles. The electron-withdrawing nature of the halogens decreases the electron density of the triazole ring, altering its H-bond acceptor capability. Experimental validation is therefore mandatory.

Part 2: Strategic Method Selection

Before initiating benchwork, the correct protocol must be selected based on the compound's ionization state. Triazoles can be weakly basic. If the compound ionizes within the pH window of the assay, you are measuring

Diagram 1: Method Selection Decision Matrix

Caption: Decision matrix for selecting the appropriate lipophilicity determination protocol based on ionization potential and throughput needs.

Part 3: Experimental Protocols

Protocol A: Miniaturized Shake-Flask (The Gold Standard)

Use this for final validation of lead compounds.

Principle: Direct measurement of concentration distribution between mutually saturated n-octanol and water (or buffer).

Reagents:

-

n-Octanol (HPLC Grade)

-

Phosphate Buffered Saline (PBS) pH 7.4 (for

) or Water (for -

Internal Standard (e.g., Caffeine for UV, or deuterated analog for MS).

Workflow:

-

Mutual Saturation (Critical Step): Mix n-octanol and buffer (1:1 v/v) vigorously for 24 hours. Allow to separate. This prevents volume changes during the experiment due to miscibility.

-

Stock Preparation: Dissolve 1 mg of the fluoro-bromo-triazole in 1 mL DMSO.

-

Partitioning:

-

In a 2 mL HPLC vial, add 490 µL saturated buffer and 490 µL saturated octanol.

-

Spike with 20 µL of compound stock.

-

Cap and rotate (do not vortex violently to avoid emulsions) for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 10 mins to ensure phase separation.

-

-

Quantification:

-

Carefully sample the octanol phase (top) and water phase (bottom).

-

Analyze both phases via LC-MS/MS or HPLC-UV.

-

-

Calculation:

Self-Validation Check:

-

Mass Balance: The sum of the mass in both phases must equal >90% of the initial spike. If <90%, the compound may be precipitating at the interface or adsorbing to the glass.

Protocol B: RP-HPLC Surrogate (High Throughput)

Use this for screening libraries of triazole derivatives.

Principle: Lipophilicity correlates with retention time on a non-polar stationary phase (C18) using a polar mobile phase.

System Setup:

-

Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus), 50 mm x 2.1 mm.

-

Mobile Phase A: 20 mM Ammonium Acetate pH 7.4 (buffer is crucial for triazoles).

-

Mobile Phase B: Methanol (MeOH).

-

Standards: A set of 5-7 compounds with known

values spanning the expected range (e.g., Benzyl alcohol, Acetophenone, Benzophenone, Naphthalene).

Diagram 2: RP-HPLC Determination Workflow

Caption: Step-by-step workflow for determining logP via RP-HPLC using retention factor extrapolation.

Detailed Steps:

-

Dead Time (

) Determination: Inject Uracil or Thiourea to determine the column dead time. -

Isocratic Runs: Run the compound and standards at three different methanol concentrations (e.g., 50%, 60%, 70% MeOH).

-

Calculate

: For each run, calculate -

Extrapolation: Plot

vs. Volume fraction of MeOH ( -

Calibration: Use the standards to create a regression line between their literature

and their experimental

Part 4: Data Interpretation & Case Study

The following table illustrates the impact of halogen substitution on a hypothetical 1-phenyl-1,2,3-triazole scaffold.

| Compound Structure | Substituent | Experimental logP | Effect Analysis |

| Parent | Phenyl (H) | 1.35 | Baseline lipophilicity of the scaffold. |

| Analog A | 4-Fluoro | 1.55 (+0.20) | Minor Increase. The high electronegativity of F creates a dipole that partially offsets the lipophilicity of the C-F bond. |

| Analog B | 2,4-Difluoro | 1.72 (+0.37) | Non-Additive. Ortho-F substitution can alter the triazole ring conformation, slightly shielding the polar core. |

| Analog C | 4-Bromo | 2.25 (+0.90) | Major Increase. Significant contribution from surface area and polarizability. |

| Analog D | 2-Fluoro-4-Bromo | 2.45 (+1.10) | Synergistic. The "Fluoro-Bromo" combination pushes the compound into the optimal CNS penetration range (logP 2-3) while blocking metabolic soft spots. |

Key Insight: The addition of a Bromine atom typically adds ~0.9 log units, whereas Fluorine adds only ~0.2. However, the combination (Fluoro-Bromo) is powerful because Fluorine blocks metabolic hydroxylation at the electron-rich phenyl ring, while Bromine adjusts the global lipophilicity to ensure membrane permeability.

References

-

Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids. Molecules (MDPI). [Link] Citation for RP-TLC and computational comparison of triazole lipophilicity.

-

Synthesis and applications of fluorinated 1,2,3-triazoles. Organic Chemistry Frontiers (RSC). [Link] Citation for the synthetic accessibility and physicochemical properties of fluorinated triazoles.

-

LogD - Lipophilicity and pH. Cambridge MedChem Consulting. [Link] Citation for the distinction between logP and logD in ionizable heterocycles.

Sources

Methodological & Application

Application Note: Cesium Fluoride Mediated Fluorination of Bromotriazoles

An in-depth guide to the synthesis of fluorotriazoles via nucleophilic aromatic substitution, tailored for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Triazoles in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. This single-atom substitution can profoundly influence a compound's pharmacological profile, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] When combined with the 1,2,3-triazole scaffold—a privileged structure known for its stability, synthetic accessibility, and ability to engage in hydrogen bonding and π-π stacking interactions—the resulting fluorinated triazoles represent a class of compounds with immense therapeutic potential.[1][2][4] These molecules are prominent in the development of novel anticancer, antiviral, and antimicrobial agents.[5][6][7]

The conversion of bromo-substituted triazoles to their fluoro-analogs via nucleophilic aromatic substitution (SNAr) is a direct and efficient synthetic strategy. Among the available fluoride sources, Cesium Fluoride (CsF) has emerged as a superior reagent for this transformation. Its high solubility in polar aprotic solvents and the high dissociation that provides a reactive, "naked" fluoride anion make it particularly effective for challenging fluorination reactions.[8][9]

This application note provides a comprehensive technical guide to the CsF-mediated fluorination of bromotriazoles. It covers the underlying reaction mechanism, a detailed experimental protocol, and critical insights into reaction optimization, empowering researchers to leverage this powerful methodology in their drug discovery programs.

Reaction Mechanism: The Role of CsF in SNAr Fluorination

The fluorination of a bromotriazole with Cesium Fluoride proceeds via a classical nucleophilic aromatic substitution (SNAr) pathway.[10][11] The reaction is predicated on the triazole ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. This is often modulated by the substituents on the triazole ring and the nitrogen atoms.

The key mechanistic steps are:

-

Dissociation and Solvation: In a polar aprotic solvent such as DMSO or DMF, Cesium Fluoride dissociates to provide a Cs⁺ cation and a highly reactive F⁻ anion. The solvent molecules effectively solvate the large Cs⁺ cation, leaving the small F⁻ anion poorly solvated and thus highly nucleophilic.

-

Nucleophilic Attack: The "naked" fluoride anion attacks the carbon atom of the triazole ring that is bonded to the bromine atom. This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10] In this intermediate, the negative charge is delocalized across the triazole ring system.

-

Losing Group Departure: The aromaticity of the triazole ring is restored through the rapid expulsion of the bromide anion (Br⁻) as the leaving group. The bromide then associates with the Cs⁺ cation to form Cesium Bromide (CsBr) as a byproduct.

The overall transformation is a halogen exchange (Halex) reaction, where a bromine atom is efficiently replaced by fluorine.[12]

Caption: The SNAr mechanism for CsF-mediated fluorination of bromotriazoles.

Experimental Protocol: Synthesis of a Model Fluorotriazole

This protocol details the fluorination of a generic 1-aryl-4-bromo-1,2,3-triazole. Researchers should adapt molar equivalents and reaction parameters based on their specific substrate.

Materials and Reagents

-

Substrate: 1-Aryl-4-bromo-1,2,3-triazole (1.0 eq)

-

Fluorinating Agent: Cesium Fluoride (CsF), anhydrous, >99% purity (2.0 - 3.0 eq)[8]

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Reaction Vessel: Microwave vial or round-bottom flask with a reflux condenser and magnetic stir bar

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Workup Reagents: Ethyl acetate, deionized water, brine (saturated NaCl solution)

-

Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

Equipment

-

Magnetic stir plate with heating

-

Inert atmosphere setup (Schlenk line or balloon)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glassware for extraction and filtration

-

Flash chromatography system (optional)

Workflow Overview

Caption: Step-by-step experimental workflow for CsF-mediated fluorination.

Step-by-Step Procedure

-

Preparation:

-

Ensure all glassware is oven-dried or flame-dried to remove residual moisture.

-

If the Cesium Fluoride is not from a freshly opened bottle, it is crucial to dry it. Place the required amount of CsF in a flask and heat at 100-150 °C under high vacuum for 2-4 hours.[8][12] Allow it to cool to room temperature under an inert atmosphere.

-

To the reaction vessel, add the 1-aryl-4-bromo-1,2,3-triazole (e.g., 1 mmol, 1.0 eq) and the dried Cesium Fluoride (2-3 mmol, 2.0-3.0 eq).

-

-

Reaction Setup:

-

Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for several minutes.

-

Using a syringe, add anhydrous DMSO (or DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Place the vessel in a heating block or oil bath on a magnetic stir plate and begin vigorous stirring.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to the desired temperature, typically between 100-150 °C. Higher temperatures generally accelerate the reaction but may lead to decomposition if the substrate is sensitive.

-

Monitor the reaction progress periodically using TLC or LC-MS. To take a sample, briefly remove the vessel from heat, withdraw a small aliquot with a syringe, and quench it into a vial containing water and ethyl acetate. Spot the organic layer on a TLC plate. The product should have a slightly different polarity (Rf value) than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMSO/DMF used).

-

Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash them with water (2 x 20 mL) to remove residual DMSO/DMF, followed by a wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

-

Characterize the final fluorotriazole product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

-

Data, Optimization, and Troubleshooting

The success of the CsF-mediated fluorination is highly dependent on substrate electronics and reaction conditions. Below is a summary of expected outcomes and variables for optimization.

Table 1: Representative Reaction Parameters and Expected Yields

| Substrate Substituent (on Aryl Ring) | CsF (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Nitro (Electron-withdrawing) | 2.0 | DMSO | 120 | 4-6 | 85-95 |

| 4-Cyano (Electron-withdrawing) | 2.0 | DMF | 130 | 6-8 | 80-90 |

| Unsubstituted | 2.5 | DMSO | 140 | 12-16 | 65-75 |

| 4-Methoxy (Electron-donating) | 3.0 | DMSO | 150 | 24 | 40-60 |

Note: Data is illustrative, based on general principles of SNAr reactions. Actual results will vary.

Key Optimization Insights (The "Why")

-

Choice of Fluoride Source: CsF is preferred over KF due to its significantly higher solubility in organic solvents, which provides a higher concentration of active fluoride ions.[9] For less reactive substrates, using an even more soluble source like tetrabutylammonium fluoride (TBAF) may be considered, though it is more hygroscopic.[11]

-

Anhydrous Conditions: Water is detrimental to the reaction as it can solvate the fluoride anion, reducing its nucleophilicity, and can also lead to hydrolysis side products. Meticulous drying of the CsF reagent and solvent is paramount for high yields.[8]

-

Solvent: Polar aprotic solvents (DMSO, DMF, Sulfolane) are essential. They solvate the Cs⁺ cation while leaving the F⁻ anion relatively "naked" and highly reactive. Non-polar solvents are ineffective.

-

Temperature: The reaction is thermally driven. Electron-rich or sterically hindered substrates require higher temperatures to overcome the activation energy barrier for the initial nucleophilic attack.

-

Phase-Transfer Catalysts: While often unnecessary with CsF due to its inherent solubility, for particularly stubborn reactions, the addition of a phase-transfer catalyst like 18-crown-6 or a tetraalkylammonium salt can sometimes improve yields by further enhancing the solubility and reactivity of the fluoride salt.[9]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| No or Low Conversion | 1. Inactive fluoride source (wet).2. Insufficient temperature.3. Substrate is too electron-rich. | 1. Rigorously dry CsF and solvent.2. Increase reaction temperature in 10 °C increments.3. Increase equivalents of CsF (up to 5 eq); consider a more forcing solvent like Sulfolane. |

| Decomposition of Starting Material | Temperature is too high. | Run the reaction at a lower temperature for a longer duration. Check substrate stability at the target temperature independently. |

| Multiple Byproducts | 1. Presence of water leading to hydrolysis.2. Competing side reactions. | 1. Ensure strictly anhydrous conditions.2. Lower the temperature; screen different solvents (e.g., DMF vs. DMSO). |

References

-

Ullah, I., & Iqbal, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Ullah, I., & Iqbal, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. [Link]

-

Bugden, F. A., & Greenhalgh, M. D. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [Link]

-

Ullah, I., & Iqbal, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. [Link]

-

Dai, H., & Song, H. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. PMC. [Link]

-

Dai, H., & Song, H. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. [Link]

-

Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

-

Thirumal, Y., et al. (2020). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules. [Link]

-

Gouverneur, V. (Ed.). (2018). Fluorine in Organic Chemistry. Wiley. [Link]

-

EPFL. (n.d.). Caesium fluoride. dlab @ EPFL. [Link]

-

Ingleson, M. J., et al. (2021). Developing simple boranes as phase transfer catalysts for nucleophilic fluorination using CsF. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Caesium fluoride. Wikipedia. [Link]

-

Neumann, C. N., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [Link]

-

Neumann, C. N., & Ritter, T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. [Link]

-

Ingleson, M. J., et al. (2021). Developing simple boranes as phase transfer catalysts for nucleophilic fluorination using CsF. Cambridge Open Engage. [Link]

-

Stanford Advanced Materials. (2025). Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance. Stanford Advanced Materials. [Link]

-

Tlili, A., et al. (2016). Nucleophilic fluorination facilitated by a CsF–CaF2 packed bed reactor in continuous flow. Chemical Communications. [Link]

-

Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. ResearchGate. [Link]

-

Sandford, G., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. The Journal of Organic Chemistry. [Link]

-

Wang, G., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Chemistry – A European Journal. [Link]

-

Jones, D. J., & O'Donovan, D. H. (2015). Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics. Journal of Fluorine Chemistry. [Link]

-

Madani, A., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

-

Tsutsumi, R. (2019). Catalytic asymmetric fluorination using CSF sparingly soluble in organic solvent. Journal of Synthetic Organic Chemistry, Japan. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Reagent Guides. [Link]

-

Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. PMC. [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

-

Wang, S., et al. (2015). CsF-Mediated Reaction of Trifluorodiazoethane with 3-Nitroindoles Enables Access to Trifluoromethylpyrazolo[4,3-b]indoles. Organic Letters. [Link]

-

Niedzielska, D., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry. [Link]

-

Shreeve, J. M., et al. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry. [Link]

-

Pérez-Sánchez, I., et al. (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. [Link]

Sources

- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Editorial: Pharmaceutical insights into the triazoles: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 8. Caesium fluoride [dlab.epfl.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 12. Caesium fluoride - Wikipedia [en.wikipedia.org]

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-bromo-5-fluoro-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of approved pharmaceuticals due to its favorable metabolic stability, hydrogen bonding capabilities, and dipole moment. The incorporation of a fluorine atom can further enhance pharmacokinetic properties such as metabolic stability and membrane permeability. Consequently, the development of robust synthetic routes to functionalized 3-aryl-5-fluoro-1,2,4-triazoles is of significant interest to researchers in drug discovery and development.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3] Its tolerance for a wide range of functional groups, use of generally stable and non-toxic boronic acid reagents, and typically mild reaction conditions make it an indispensable tool in modern organic synthesis.[4]

This document provides a detailed technical guide and an optimized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-5-fluoro-1,2,4-triazole with various aryl and heteroaryl boronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights to ensure reproducibility and high yields for this challenging yet valuable transformation.

Mechanistic Rationale and Key Experimental Considerations

The success of a Suzuki-Miyaura coupling, particularly with an electron-deficient heteroaryl halide like 3-bromo-5-fluoro-1,2,4-triazole, hinges on a nuanced understanding of the catalytic cycle and the specific roles of each component.

The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[5]

Materials and Reagents

| Reagent | M.W. | Amount (1.0 mmol scale) | Molar Eq. | Notes |

| 3-bromo-5-fluoro-1,2,4-triazole | 165.95 | 166 mg | 1.0 | Substrate |

| Arylboronic Acid | Varies | 1.2 mmol | 1.2 | Use 1.5 eq. for less reactive partners |

| Pd₂(dba)₃ | 915.72 | 23 mg (0.025 mmol) | 0.025 | Provides 5 mol% Pd |

| XPhos (or other bulky ligand) | 476.60 | 57 mg (0.12 mmol) | 0.12 | L:Pd ratio ~2.4:1 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | Anhydrous, finely powdered |

| 1,4-Dioxane | - | 8.0 mL | - | Anhydrous, degassed |

| Water (Deionized) | - | 2.0 mL | - | Degassed |

| Ethyl Acetate | - | ~100 mL | - | For extraction |

| Brine | - | ~20 mL | - | For washing |

| Sodium Sulfate (Na₂SO₄) or MgSO₄ | - | As needed | - | For drying |

Step-by-Step Experimental Procedure

-

Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Reaction Vessel Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-1,2,4-triazole (166 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Expert Tip: Adding the solids first allows for efficient removal of air from the vessel.

-

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon/nitrogen, quickly add the palladium pre-catalyst Pd₂(dba)₃ (23 mg, 0.025 mmol) and the phosphine ligand XPhos (57 mg, 0.12 mmol).

-

Causality: The ligand and catalyst are often sensitive to air and moisture, so they are added just before the solvent under a protective atmosphere.

-

-

Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane (8.0 mL) followed by the degassed water (2.0 mL).

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

-

Trustworthiness: Vigorous stirring is crucial in biphasic systems to ensure adequate mixing and mass transfer between the organic and aqueous phases. [5]7. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute with ethyl acetate, and filter through a small plug of silica before analysis. The reaction is typically complete within 4-12 hours.

-

-

Work-up: a. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (30 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 20 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-5-fluoro-1,2,4-triazole product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Ineffective base or ligand. | 1. Use a fresh bottle of catalyst/ligand.2. Ensure thorough degassing of all solvents.3. Screen alternative ligands (e.g., SPhos, P(t-Bu)₃) and bases (e.g., Cs₂CO₃). |

| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions.2. Reaction temperature is too high or time is too long. | 1. Switch to the corresponding boronic acid pinacol ester (Bpin).2. Lower the reaction temperature and monitor closely to stop once the starting material is consumed. Use anhydrous conditions with K₃PO₄. [7] |

| Debromination of Starting Material | 1. Presence of a hydrogen source and catalyst degradation.2. Ligand is not sufficiently bulky/electron-donating. | 1. Ensure anhydrous conditions if possible.2. Switch to a more robust ligand system like XPhosPd G2/G3 pre-catalysts. [8][9] |

| Complex Mixture of Products | 1. Product or starting material degradation.2. Homocoupling of the boronic acid. | 1. Lower the reaction temperature.2. Use a slight excess of the boronic acid (1.1-1.2 eq.) rather than a large excess. Ensure an inert atmosphere to prevent oxidative homocoupling. |

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-5-fluoro-1,2,4-triazole provides an effective and modular route to a valuable class of fluorinated heterocycles. Success in this transformation is dictated by the careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and rigorous adherence to anaerobic reaction conditions. The protocol detailed herein offers a robust and validated starting point for researchers, enabling the synthesis of diverse libraries of 3-aryl-5-fluoro-1,2,4-triazoles for applications in drug discovery and materials science.

References

-

Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

-

Chavda, V. P., et al. (2022). Design, Synthesis and Biological Screening of Novel 1,2,4-Triazoles Employing Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Gandeepan, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

-

Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

-

Isley, N. A., et al. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. Organic Letters, 15(15), 4038-4041. [Link]

-

Synfacts. (2012). Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Synfacts, 2012(07), 0746. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Lenox, A. J., & Thomas, J. M. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(20), 8234-8245. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Smith, C. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 6(96), 93901-93924. [Link]

-

Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ResearchGate. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Mykhailiuk, P. K. (2018). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry, 2018(48), 6795-6808. [Link]

-

Zhang, Y., et al. (2021). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. [Link]

-

Jabeen, S., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry, 55(9), 1416–1422. [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

-

Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 10(1), 115-118. [Link]

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Nakajima, Y., & Sakakura, T. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 24(23), 4238. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(52), 27073-27078. [Link]

-

Le, T. N., & Worthington, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 522. [Link]

-

Champiré, A., et al. (2016). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. [Link]

-

Al-Hadedi, A. A. M., et al. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

-

Wilhelm, R., & Widdowson, D. A. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, 3808-3814. [Link]

-

de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

-

Peixoto, P. A., et al. (2015). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of the Chilean Chemical Society, 60(2), 2906-2909. [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

Molander, G. A., & Yun, C. S. (2002). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Organ, M. G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3966–3980. [Link]

-

Sbihi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Beilstein Journal of Organic Chemistry, 17, 63-71. [Link]

-

Al-Masri, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]

-

Gunic, E., & Wnuk, S. F. (2005). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters, 7(5), 785–788. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. nobelprize.org [nobelprize.org]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of antifungal agents using fluorotriazole building blocks

Application Note: Strategic Synthesis of Next-Generation Antifungals Using Fluorotriazole Building Blocks

Executive Summary

The rise of multi-drug resistant fungal pathogens (Candida auris, azole-resistant Aspergillus fumigatus) necessitates the rapid development of novel triazole agents. The pharmacophore defined by a 2,4-difluorophenyl ring coupled with a 1,2,4-triazole moiety remains the gold standard for binding the heme cofactor of the fungal enzyme CYP51 (lanosterol 14

This guide details the operational protocols for utilizing fluorotriazole building blocks—specifically the "DFTA" ketone and its epoxide derivative—to synthesize high-potency antifungal candidates. Unlike generic preparations, this protocol focuses on regiocontrol , stereoselectivity , and impurity management (specifically the N1 vs. N4 triazole isomers).

Strategic Molecular Design (SAR)

The efficacy of modern azoles (Voriconazole, Isavuconazole) relies on three structural pillars. When designing new agents using these building blocks, the following Structure-Activity Relationship (SAR) rules apply:

-

The Fluorine Effect: The 2,4-difluoro substitution on the phenyl ring is not merely for lipophilicity. It sterically fits the S3 hydrophobic subsite of CYP51 and renders the ring metabolically stable against hydroxylation.

-

The Triazole "Iron Anchor": The N4 nitrogen of the triazole ring coordinates with the heme iron (

) of CYP51, blocking the substrate (lanosterol) from binding. -

The Side Chain (The Variable): The "left-hand" side of the molecule (derived from epoxide opening) dictates the spectrum of activity and pharmacokinetic profile (e.g., blood-brain barrier penetration).

Visualization: Mechanism of Action (MoA)

Caption: Mechanism of Action.[1] The fluorotriazole agent competitively binds the CYP51 heme iron, halting ergosterol biosynthesis and compromising membrane integrity.

Core Protocol: The "Engine" Construction

The synthesis centers on two Critical Process Parameters (CPPs): Regioselectivity during triazole alkylation and Diastereoselectivity during epoxidation.

Workflow Overview

Caption: Synthetic workflow converting raw materials into the versatile epoxide intermediate used for library generation.

Step 1: Synthesis of the DFTA Ketone (The Pivot)

Target: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[2][3][4][5]

Rationale: Direct alkylation of 1,2,4-triazole often yields a mixture of N1 (desired) and N4 (inactive) isomers. The use of inorganic bases in aprotic solvents favors the thermodynamic N1 product, but strict QC is required.

Protocol:

-

Reagents: Suspend 1,2,4-triazole (1.2 eq) and anhydrous

(1.5 eq) in Acetone (10 volumes). -

Addition: Heat to reflux. Add a solution of 2-bromo-2',4'-difluoroacetophenone (1.0 eq) in acetone dropwise over 1 hour.

-

Note: Slow addition prevents bis-alkylation.

-

-

Reaction: Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The N1 isomer is typically less polar than the N4 isomer.

-

Workup: Filter inorganic salts. Evaporate solvent.[6]

-

Purification (Critical): Recrystallize from Isopropyl Alcohol (IPA).

-

Self-Validation Check: HPLC purity must be >98%. The N4 isomer (impurity) typically elutes earlier on C18 columns. If N4 > 0.5%, repeat recrystallization.

-

Step 2: Corey-Chaykovsky Epoxidation

Target: 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane

Rationale: This reaction converts the ketone into an epoxide, introducing the critical chiral center. While chiral reagents can be used, this protocol describes the racemic synthesis followed by resolution, which is common in early discovery.

Protocol:

-

Ylide Formation: In a dry flask under

, dissolve Trimethylsulfoxonium Iodide (TMSOI, 1.2 eq) in dry DMSO (5 volumes). Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in portions at 0°C.-

Safety: Evolution of

gas. Vent properly.

-

-

Stirring: Allow to warm to Room Temperature (RT) and stir for 1 hour until the solution becomes clear (formation of the dimethyloxosulfonium methylide).

-

Substrate Addition: Cool back to 0°C. Add the DFTA Ketone (from Step 1) dissolved in DMSO/THF (1:1) dropwise.[4][7]

-

Completion: Stir at RT for 3–5 hours.

-

Quench: Pour into ice-water. Extract with Ethyl Acetate (

). -

Isolation: The product is often an oil or low-melting solid. Use immediately in the next step or store at -20°C (epoxides are reactive electrophiles).

Functionalization: Library Generation

The epoxide intermediate is the gateway to diversity. The ring-opening reaction with amines (piperazines, pyrazoles) creates the final bioactive scaffold.

Protocol (Ring Opening):

-

Mix: Dissolve the Epoxide (1.0 eq) and the Nucleophile (e.g., N-boc-piperazine or a substituted pyrazole, 1.5 eq) in Ethanol or DMF.

-

Catalyst: Add a mild base like Triethylamine (

) or Potassium Carbonate ( -

Heat: Reflux (80°C) for 6–12 hours.

-

Self-Validation: The disappearance of the epoxide spot on TLC and the appearance of a more polar "alcohol" spot indicates success.

-

-

Purification: Column chromatography (DCM/MeOH gradients).

Data Table: Comparative Properties of Building Block Analogs

| Building Block Variant | LogP (Calc) | Metabolic Stability | Primary Application |

| 2,4-Difluoro (Standard) | ~2.1 | High | Systemic Candidiasis (Fluconazole/Voriconazole analogs) |

| 4-Fluoro (Mono) | ~1.8 | Moderate | Topical agents; less stable against metabolic oxidation |

| 2,4-Dichloro | ~2.6 | High | Broad-spectrum (Miconazole analogs); higher lipophilicity risks toxicity |

| 2,5-Difluoro | ~2.1 | High | Investigational; alters binding pocket geometry |

References

-

National Institutes of Health (NIH). (2017). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]

- 3. apicule.com [apicule.com]

- 4. (Z)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 11. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Halex Reactions for Fluorotriazoles

Topic: High-Yield Nucleophilic Fluorination of 1,2,3-Triazoles via Halogen Exchange (Halex) Content Type: Advanced Troubleshooting & Protocol Guide Audience: Medicinal Chemists & Process Engineers

Introduction: The "Naked" Fluoride Paradox

Welcome. If you are reading this, you are likely facing the classic Halex paradox: Fluoride (

For fluorotriazoles—critical scaffolds in radiochemistry and drug design—the challenge is twofold. First, the high lattice energy of Potassium Fluoride (KF) makes it insoluble in organic solvents. Second, the 1,2,3-triazole ring, while aromatic, is prone to ring-opening decomposition at the high temperatures (

This guide moves beyond basic textbook definitions. We will treat the reaction vessel as a thermodynamic system where moisture is the enemy, lattice energy is the barrier, and temperature is a double-edged sword.

Module 1: Moisture Management (The #1 Yield Killer)

User Question: I am using "Anhydrous" KF from a fresh bottle, but my conversion stalls at ~15%. Why is the reaction dying?

Scientist’s Diagnosis:

Commercial "anhydrous" KF is rarely dry enough for difficult Halex reactions. Fluoride has an immense hydration enthalpy (

The Protocol: Azeotropic "Crisping" of KF Do not rely on oven drying alone. You must physically strip water using an azeotrope before introducing the substrate.

-

Charge: Place KF (milled powder, not chunks) in the reaction flask.

-

Suspend: Add Toluene or Chlorobenzene (

per gram of KF). -

Strip: Heat to reflux with a Dean-Stark trap or distill off the solvent under vacuum.

-

Result: This creates a high-surface-area, "crisp" KF solid that is reactive.

-

Solvent Swap: Evaporate the toluene completely and immediately add your dry polar aprotic solvent (DMSO/Sulfolane) under Argon.

Module 2: The Reaction System (Solvent & Catalyst)

User Question: My KF sits at the bottom of the flask like sand. Should I use a Phase Transfer Catalyst (PTC)?

Scientist’s Diagnosis:

Yes. Halex is a heterogeneous reaction. Without a PTC, the reaction only occurs at the solid-liquid interface, which is kinetically invisible. However, standard PTCs (like TBAF or TBAB) will decompose at the temperatures required for triazole fluorination (

Selection Guide: Catalyst & Solvent Compatibility

| Variable | Recommendation | The "Why" (Mechanistic Insight) |

| Catalyst | 18-Crown-6 (0.2 - 0.5 equiv) | Specifically chelates |

| Alt. Catalyst | Tetraphenylphosphonium Bromide ( | unlike ammonium salts (which undergo Hofmann elimination at |

| Solvent | Sulfolane | The Gold Standard. High boiling point ( |

| Alt. Solvent | NMP (N-Methyl-2-pyrrolidone) | Good solubility, but can hydrolyze if any water is present, generating amine impurities that poison the reaction. |

Visual Workflow: The "Naked Fluoride" Activation

Figure 1: The activation pathway. Note that without the "Crown" and "Drying" steps, the KF remains lattice-bound and unreactive.

Module 3: Thermal Management & Triazole Stability

User Question: I cranked the heat to 190°C to push conversion, but my reaction turned into black tar. What happened?

Scientist’s Diagnosis: You likely triggered the Dimroth Rearrangement or a ring-opening decomposition. While Halex requires heat, 1,2,3-triazoles are energetic materials. Fokin et al. (2012) proposed that at high temperatures, iodotriazoles can equilibrate with a reactive diazo-imidoyl intermediate. If the temperature is uncontrolled, this leads to oligomerization (tar).

The Fix: Microwave or Continuous Flow Conventional heating creates "hot spots" near the flask walls.

-

Microwave Irradiation: Allows rapid heating to

C and rapid cooling, minimizing the time the molecule spends in the "danger zone" of decomposition. -

Continuous Flow: The superior industrial choice. It allows you to superheat the solvent (using back-pressure regulators) for seconds rather than hours, drastically improving the Selectivity profile.

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing failure modes in high-temperature fluorination.

Module 4: Workup & Purification

User Question: I used Sulfolane as you suggested, but I can't get rid of it. It won't rotovap off!

Scientist’s Diagnosis:

Sulfolane has a boiling point of

The Protocol: The "Crash and Wash"

-

Dilution: Pour the reaction mixture into a 5x volume of water (or 1M HCl if your triazole is basic). Sulfolane is miscible with water; most fluorotriazoles are not.

-

Extraction: Extract with Diethyl Ether or MTBE (Methyl tert-butyl ether). Sulfolane will stay largely in the aqueous phase.

-

Back-Wash: Wash the organic layer 3x with water to remove residual Sulfolane and the Crown Ether (which is semi-soluble in water).

-

Polishing: If 18-crown-6 persists (visible by NMR), pass the crude material through a short pad of silica. The crown ether elutes much slower than the non-polar fluorotriazole.

References

-

Fokin, V. V., et al. (2012).[1][2][3] "Halogen Exchange (Halex) Reaction of 5-Iodo-1,2,3-triazoles: Synthesis and Applications of 5-Fluorotriazoles." Angewandte Chemie International Edition. Link

-

Ritter, T., et al. (2010). "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis. Link

-

Finger, G. C., et al. (1956). "Aromatic Fluorine Compounds by the Halex Process." Journal of the American Chemical Society. Link

-

Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The use of diethylaminosulfur-trifluoride (DAST) for the fluorination in a continuous flow reactor." Synlett. (Context on Flow Safety). Link

Sources

- 1. Halogen exchange (Halex) reaction of 5-iodo-1,2,3-triazoles: synthesis and applications of 5-fluorotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

solubility issues of fluorinated triazole intermediates

Technical Support Center: Fluorinated Triazole Intermediates Subject: Troubleshooting Solubility, Synthesis, and Purification Challenges Ticket ID: #F-TRZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Fluorinated triazoles represent a unique intersection of two difficult chemical spaces: the high lattice energy of planar aromatic systems (triazoles) and the "fluorous effect" (simultaneous hydrophobicity and lipophobicity). This guide addresses the "Brick Dust" phenomenon—where intermediates become insoluble in both aqueous and organic media—providing protocols for solubilization, reaction optimization, and purification.

Module 1: Root Cause Analysis (The Physics of Insolubility)

The "Brick Dust" Mechanism Users often report that their fluorinated intermediate "crashes out" and refuses to redissolve. This is rarely a simple polarity issue; it is a crystal lattice problem.

-

Dipole Stacking: The 1,2,3-triazole ring has a strong dipole moment (~5 D). When stacked, these dipoles align to form tight intermolecular networks.

-

The Fluorine Effect: Fluorine is the most electronegative element (3.98 Pauling).[1][2] C-F bonds are poor hydrogen bond acceptors but excellent at electrostatic stiffening.

-

Result: The C-F dipoles align with the triazole dipoles, creating a "zipper" effect in the crystal lattice.

-

-

Fluorous Behavior: While monofluorinated compounds are lipophilic, polyfluorinated motifs (e.g., -CF3, -C2F5) exhibit fluorous behavior—they repel both water (hydrophobic) and standard oils (oleophobic), leaving them soluble only in specific fluorinated solvents or hybrid systems.

Visualizing the Solubility Logic The following decision tree outlines the logical progression for solubilizing stubborn intermediates.

Figure 1: Solubility Decision Tree. HFIP (Hexafluoroisopropanol) is the critical "break-glass" solvent for fluorinated heterocycles.

Module 2: Reaction Optimization (Synthesis)

Context: The most common synthesis is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] Fluorinated azides or alkynes often precipitate before reacting in standard aqueous buffers.

Protocol: The "Fluorous-Friendly" Click Reaction Standard aqueous/tBuOH conditions often fail because the fluorinated reactant aggregates, preventing the copper catalyst from accessing the reactive site.

Reagent Setup:

| Component | Standard Protocol | Fluorinated Protocol | Why? |

|---|---|---|---|

| Solvent | tBuOH / Water (1:1) | DCM / HFIP (4:1) or THF / TFE | Fluorinated alcohols (HFIP, TFE) disrupt aggregates and stabilize cationic intermediates.[4] |

| Ligand | None or TBTA | THPTA (5 eq. vs Cu) | THPTA is water/organic soluble and prevents Cu(I) oxidation/precipitation. |

| Catalyst | CuSO4 + Ascorbate | CuI + DIPEA or Cu(MeCN)4PF6 | Organic-soluble Cu(I) sources avoid the need for an aqueous reducing agent. |

Step-by-Step Procedure:

-

Dissolution: Dissolve the fluorinated alkyne and azide in DCM. If cloudy, add HFIP dropwise until clear.

-

Catalyst Prep: In a separate vial, mix Cu(MeCN)4PF6 (5 mol%) and THPTA (10 mol%) in minimal DCM/MeOH.

-

Initiation: Add the catalyst solution to the reaction mixture under Nitrogen.

-

Monitoring: Do not use standard TLC (fluorinated compounds often streak). Use LCMS or 19F-NMR.

Critical Warning: Azides are potential explosion hazards. Never concentrate fluorinated azides to dryness if the C/N ratio is < 3. Keep in solution.

Module 3: Workup & Isolation (The Crisis Point)

Issue: "Oiling Out" or Emulsions. Fluorinated triazoles often form stable emulsions with water due to their amphiphilic nature (polar triazole head, fluorous tail).

Troubleshooting Guide:

Q: I have a gummy solid at the bottom of my flask. How do I get it out?

-

Do NOT: Attempt to scrape it out or use acetone (often ineffective).

-

DO: Add Trifluoroethanol (TFE) or HFIP . These solvents are strong H-bond donors and will break the lattice energy. Once dissolved, transfer to a round-bottom flask and concentrate onto silica gel (Dry Loading).

Q: My extraction layer won't separate (Emulsion).

-

The Fix: The "Fluorous Wash."

-

Abandon Ethyl Acetate.

-

Use Dichloromethane (DCM) or Chloroform .

-

If the emulsion persists, filter the entire biphasic mixture through a pad of Celite . The solids causing the emulsion will be trapped, and the layers will separate in the filtrate.

-

Module 4: Purification & Analysis

Chromatography Strategy Standard flash chromatography often fails because the compound precipitates on the column head or streaks (tailing).

| Parameter | Recommendation | Technical Rationale |

| Loading | Solid Load | Dissolve in HFIP/DCM, add silica, rotovap to dryness. Load the powder. Prevents column clogging. |

| Mobile Phase A | Hexanes or Heptane | Standard non-polar phase. |

| Mobile Phase B | EtOAc / EtOH (3:1) | Ethanol helps solubilize the triazole better than pure EtOAc. |

| Additive | 0.1% TFA | Fluorinated triazoles can be slightly acidic/basic. TFA sharpens the peaks. |

| Alternative | SFC (Supercritical Fluid) | CO2 is an excellent solvent for fluorinated molecules. This is the "Gold Standard" for this class. |

Analytical Confirmation (NMR)

-

1H NMR: Often shows broad peaks due to aggregation.

-

The Fix: Run NMR in DMSO-d6 with a drop of TFA-d , or use CD3OD . If strictly insoluble, use CDCl3 / TFE mixture.

-

19F NMR: Essential for confirming the integrity of the fluorinated group. A single sharp peak usually indicates purity, whereas multiple peaks suggest rotamers or impurities.[4]

FAQ: Frequently Asked Questions

Q1: Why is HFIP recommended so often? Isn't it expensive/dangerous?

-

A: HFIP (Hexafluoroisopropanol) is expensive and corrosive to eyes, but it is unique.[4] It is a strong hydrogen bond donor but a poor nucleophile. It solvates the fluorine atoms via weak interactions that standard solvents cannot mimic. It is often the only solvent that works for "brick dust" fluorinated heterocycles.

Q2: Can I use heat to dissolve my intermediate?

-

A: Proceed with caution. Fluorinated triazoles, especially those with fluorine on the alpha-carbon, can undergo elimination (dehydrofluorination) at high temperatures (>80°C) in basic solvents like DMF. Always try HFIP at room temperature first.

Q3: My product is UV-inactive. How do I track it?

-

A: Fluorinated chains often lack conjugation. Use Iodine staining (triazoles coordinate iodine and turn brown) or Phosphomolybdic Acid (PMA) stain.

References

-

Mechanism of Fluorine Solubility: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008, 37, 320-330. Link

-

CuAAC Troubleshooting: Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011, 3, 153-162. Link

-

HFIP in Synthesis: Colomer, I., et al. "Hexafluoroisopropanol as a Multipurpose Solvent for C–H Activation."[4][5][6] Chemical Reviews, 2017. Link

-

Triazole Properties: Meldal, M., & Tornøe, C. W.[4] "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008, 108, 2952–3015. Link

-

SFC for Fluorinated Compounds: Ebinger, K., et al. "Supercritical Fluid Chromatography in Medicinal Chemistry."[4] ChemMedChem, 2011. Link

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Validation & Comparative

Navigating the ¹⁹F NMR Landscape: A Comparative Guide to the Chemical Shift of 3-bromo-5-fluoro-1H-1,2,4-triazole

For Immediate Release

Introduction: The Significance of Fluorine in Modern Chemistry

Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong bonds with carbon—have made it an indispensable element in pharmaceuticals, agrochemicals, and materials science.[1] The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of ½, resulting in high sensitivity and sharp signals.[2][3] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, offers exquisite resolution and minimizes signal overlap, making it a powerful tool for structural elucidation.[1][2]

This guide focuses on predicting and understanding the ¹⁹F NMR chemical shift of 3-bromo-5-fluoro-1H-1,2,4-triazole, a compound of interest for its potential biological activity. By comparing it to structurally analogous molecules, we can build a logical framework to estimate its chemical shift and understand the subtle electronic interplay of its substituents.

Theoretical Framework: Predicting the ¹⁹F Chemical Shift

The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the local electronic environment.[4] Predicting the shift for 3-bromo-5-fluoro-1H-1,2,4-triazole requires an analysis of the competing electronic effects within the 1,2,4-triazole ring.

// Connections F -> mol; Br -> mol; H -> mol;

mol -> Inductive [label="π-system influences\nsubstituent effects"]; F -> Inductive [color="#EA4335"]; Br -> Inductive [color="#EA4335"];

F -> Resonance [color="#34A853"]; Br -> Resonance [color="#34A853"];

Inductive -> Resonance [style=invis];

H -> Tautomer [color="#4285F4"]; Tautomer -> Solvent [label=" influenced by"]; } Figure 1: Key electronic and structural factors influencing the ¹⁹F chemical shift in 3-bromo-5-fluoro-1H-1,2,4-triazole.

-

The Triazole Ring: The 1,2,4-triazole ring is an electron-deficient aromatic system. This inherent electron deficiency will generally lead to a deshielding of the attached fluorine atom, shifting its resonance downfield (to less negative ppm values) compared to a fluorine on a more electron-rich ring.

-

Inductive vs. Mesomeric Effects:

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields the nucleus. Conversely, its lone pairs can participate in resonance (a +M or mesomeric effect), donating electron density back to the ring and causing shielding. In aromatic systems, the resonance effect is often significant.

-

Bromine: Bromine also exhibits a -I effect and a +M effect. However, its inductive effect is weaker than fluorine's, and its ability to donate electron density via resonance is also less effective due to poorer orbital overlap with the carbon of the ring.

-

-

Tautomerism: The position of the proton on the triazole ring (1H, 2H, or 4H tautomer) will significantly alter the electronic distribution within the ring and, consequently, the fluorine chemical shift. The 1H-tautomer is generally expected to be the most stable. In solution, a dynamic equilibrium between tautomers could lead to broadened signals or a weighted average chemical shift.

Comparative Analysis: Building from Known Compounds

To estimate the ¹⁹F chemical shift of our target, we can compare it with known values from structurally related compounds. The chemical shifts are referenced to CFCl₃ (δ = 0 ppm).[5][6]

| Compound | Functional Groups / System | Typical ¹⁹F δ (ppm) | Rationale for Comparison |

| Fluorobenzene | Fluoroaromatic | -113.5 | A baseline for fluorine on a standard aromatic ring.[7] |

| 5-Bromo-1,2,3-trifluorobenzene | Bromo-fluoroaromatic | -106 to -160 | Demonstrates the effect of a bromine substituent on adjacent and distant fluorine atoms in an aromatic system.[8] |